molecular formula C16H19N3O4S B1684003 Resminostat CAS No. 864814-88-0

Resminostat

Cat. No. B1684003
M. Wt: 349.4 g/mol
InChI Key: FECGNJPYVFEKOD-VMPITWQZSA-N
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Description

Resminostat, also known as 4SC-201 or RAS2410, is an orally bioavailable inhibitor of histone deacetylases (HDACs). HDAC inhibitors are antineoplastic agents . In 2011, the German drug maker 4SC was granted orphan drug designation for resminostat by the US FDA for the treatment of hepatocellular carcinoma (HCC) .


Molecular Structure Analysis

Resminostat has a chemical formula of C16H19N3O4S and a molar mass of 349.41 g·mol−1 . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Chemical Reactions Analysis

Resminostat has shown to have a dose-dependent inhibitory effect on HDACs and induced acetylation of histone and non-histone proteins resulting in changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling .

Scientific Research Applications

Cutaneous T-cell Lymphoma (CTCL)

  • Summary of the Application: Resminostat, in combination with Ruxolitinib, has been shown to exert antitumor effects in CTCL . The combination of these two drugs inhibited the proliferation of CTCL cell lines (MyLa, SeAx) in vitro .
  • Methods of Application/Experimental Procedures: The antitumor effects of Resminostat and Ruxolitinib were validated in vivo using the chick embryo chorioallantoic membrane (CAM) model . This model allows for efficient monitoring of tumor growth, migration, invasion, and metastatic potential .
  • Results/Outcomes: The combination of Resminostat and Ruxolitinib significantly inhibited primary tumor size, and inhibited intravasation and extravasation of tumor cells to the liver and lung . It also reduced key signaling pathway activation .

Broad Spectrum Oncology Applications

  • Summary of the Application: Resminostat is an orally administered histone deacetylase (HDAC) inhibitor that potentially represents a novel therapy for a broad spectrum of oncology indications . It has shown selectivity for class I, IIB and IV HDAC enzymes with a particular specificity toward inhibiting the protein HDAC6, which is active in metastasis .
  • Methods of Application/Experimental Procedures: In pharmacology studies, Resminostat dose-dependently inhibited HDACs and induced acetylation of histone and non-histone proteins resulting in changes in gene expression levels in tumor cells .
  • Results/Outcomes: Resminostat has demonstrated significant anti-tumor activity in various human xenograft mice tumor models, and in combination with established therapies – such as irinotecan or sorafenib – generated additive, synergistic anti-tumor effects .

Hepatocellular Carcinoma (HCC)

  • Summary of the Application: Resminostat has been investigated for the treatment of advanced-stage Hepatocellular Carcinoma . It is believed to inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body’s immune response to cancer .
  • Methods of Application/Experimental Procedures: Resminostat was administered orally in clinical trials. Its effects on tumor growth and proliferation were monitored over time .
  • Results/Outcomes: Resminostat demonstrated significant anti-tumor activity in various human xenograft mice tumor models .

Hodgkin’s Lymphoma

  • Summary of the Application: Resminostat has been investigated for the treatment of Hodgkin’s Lymphoma . It is believed to inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body’s immune response to cancer .
  • Methods of Application/Experimental Procedures: Resminostat was administered orally in clinical trials. Its effects on tumor growth and proliferation were monitored over time .
  • Results/Outcomes: Resminostat demonstrated significant anti-tumor activity in various human xenograft mice tumor models .

Colorectal Cancer

  • Summary of the Application: Resminostat has been investigated for the treatment of colorectal cancer . It is believed to inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body’s immune response to cancer .
  • Methods of Application/Experimental Procedures: Resminostat was administered orally in clinical trials. Its effects on tumor growth and proliferation were monitored over time .
  • Results/Outcomes: Resminostat demonstrated significant anti-tumor activity in various human xenograft mice tumor models .

Non-Small Cell Lung Cancer (NSCLC)

  • Summary of the Application: Resminostat has been investigated for the treatment of NSCLC . It is believed to inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body’s immune response to cancer .
  • Methods of Application/Experimental Procedures: Resminostat was administered orally in clinical trials. Its effects on tumor growth and proliferation were monitored over time .
  • Results/Outcomes: Resminostat demonstrated significant anti-tumor activity in various human xenograft mice tumor models .

Safety And Hazards

Resminostat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Resminostat has undergone a phase II clinical trial. In the recent multicentered phase II SHELTER study, patients with advanced HCC were given Resminostat in a 5-day-on and 9-day-off pattern along with Sorafenib administration. The combination of Resminostat and Sorafenib achieved an unexpected 70% progression free survival at 12 weeks and the overall survival of HCC patients were improved from 3 to 8 months .

properties

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECGNJPYVFEKOD-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235587
Record name Resminostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resminostat

CAS RN

864814-88-0
Record name Resminostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864814-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resminostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864814880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resminostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resminostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RESMINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1578EUB98L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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